2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDTIXIQLOJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CCNCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856747 | |
| Record name | 2-(Methanesulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-14-7 | |
| Record name | 2-(Methanesulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The methylsulfonyl group enhances reactivity for subsequent substitutions. Key reactions include:
-
Formamide coupling : Sulfone intermediates (e.g., 26–28 ) react with formamides under basic conditions (NaH/THF or Cs₂CO₃/DMSO) to install aniline derivatives at the 2-position .
-
Order-dependent pathways :
Example Reaction Pathway
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Oxidation | m-CPBA, DCM | Sulfone intermediate |
| 2. Formamide coupling | NaH/THF, RCONH₂ | 2-Anilinopyrido[3,4-d]pyrimidine |
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed Suzuki-Miyaura couplings enable further derivatization:
-
Boronic acid coupling : Chloro-sulfone intermediates (e.g., 27a–e ) react with boronic acids/esters to introduce aryl/heteroaryl groups at the 8-position .
-
Selectivity : The methylsulfonyl group directs reactivity to specific positions, minimizing side reactions .
Key Data
| Compound | Reaction Type | Yield (%) | IC₅₀ (nM) |
|---|---|---|---|
| 28a | Suzuki coupling | 78 | 12 ± 2 |
| 28e | Suzuki coupling | 65 | 18 ± 3 |
Metabolic Stability and Selectivity Enhancements
Introduction of the methylsulfonyl group significantly improves metabolic stability in human liver microsomes (HLM):
-
HLM half-life : Methylated analogs (e.g., 34 , 35 ) exhibit 4–5× longer half-lives compared to non-methylated counterparts .
-
Selectivity : Methylsulfonyl derivatives show >500-fold selectivity for MPS1 kinase over CDK2 due to steric clashes with CDK2’s Phe80 residue .
Metabolic Stability Comparison
| Compound | HLM t₁/₂ (min) | CDK2 K₁ (nM) | MPS1 K₁ (nM) |
|---|---|---|---|
| 17 | 8.2 | 420 | 0.9 |
| 35 | 32.1 | 6800 | 1.2 |
Oxidation and Sulfone Reactivity
The methylsulfonyl group participates in unique transformations:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the tetrahydropyrido[3,4-d]pyrimidine class exhibit promising anticancer properties. Specifically, studies have shown that 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can act as an inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are crucial pathways in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been implicated in the modulation of neuroinflammatory responses and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that yield various derivatives with potentially enhanced biological activity. For instance:
- Derivatives : Modifications at different positions on the pyrimidine ring can lead to compounds with improved potency against specific targets or reduced side effects.
- Synthetic Pathways : The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for biological testing .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies conducted on breast cancer and leukemia cell lines showed IC50 values indicating effective inhibition of cell growth .
In Vivo Studies
Animal model studies are crucial for evaluating the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest its efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models using human cancer cells. |
| Study B | Assess neuroprotective properties | Showed reduction in neuroinflammation markers in animal models of neurodegeneration. |
| Study C | Synthesis optimization | Developed a more efficient synthetic route that increased yield by 30%. |
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity
Position 2 Modifications :
- Methylsulfonyl (SO₂CH₃) : Enhances hydrogen-bonding with catalytic lysine residues (e.g., Lys48 in Erk2), critical for kinase inhibition . Compared to methylthio (SMe) analogs (e.g., in ), the sulfonyl group increases polarity and binding affinity.
- Trifluoromethyl (CF₃) : Introduced in 2-(trifluoromethyl) analogs (e.g., CAS 647863-02-3 ), this group improves metabolic stability and hydrophobic interactions .
- Position 7 Modifications: Acyl Groups (e.g., ZH-5): The 2-cyanoacetyl group in ZH-5 boosts ATR inhibition (IC₅₀ = 11.34 nM) by mimicking sulfoxide imine motifs in clinical inhibitors like AZD6738 . Cycloalkyl Substituents (e.g., ZH-8–ZH-10): Improve potency by filling hydrophobic pockets in the ATR binding site .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Trifluoromethyl and chlorinated analogs (e.g., CAS 647863-08-9 ) resist oxidative metabolism, extending half-life in vivo.
Key Research Findings
Kinase Inhibition Mechanisms
- Erk2 Inhibition : Docking studies reveal that the tetrahydropyridopyrimidine core forms π-cation interactions with catalytic lysine residues (Lys45/48 in Erk2), while the sulfonyl group stabilizes binding via hydrogen bonds .
- ATR Inhibition : Substituents at position 7 (e.g., acyl groups in ZH-5) occupy the ribose/phosphate pocket, mimicking ATP-competitive inhibitors .
Selectivity Profiles
Biological Activity
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a unique structure that includes a methylsulfonyl group and a fused tetrahydropyridine-pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 213.26 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The methylsulfonyl group enhances the compound's binding affinity to enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential applications in therapeutic contexts .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH assay demonstrated that these compounds effectively scavenge free radicals, surpassing the efficacy of parent drugs .
Antihypertensive Effects
Studies have shown that this compound and its derivatives possess antihypertensive properties. In comparative assays, certain derivatives displayed notable reductions in blood pressure comparable to established angiotensin II receptor blockers .
Enzyme Inhibition
The compound has been evaluated for its urease inhibitory activity. Urease inhibitors are valuable in treating conditions such as urinary infections and kidney stones. The synthesized analogs demonstrated significant urease inhibition, which could be beneficial for therapeutic applications .
Case Studies
- Antioxidant Study : A recent study assessed the antioxidant potential of several analogs derived from this compound using the DPPH method. Results indicated that these compounds exhibited free radical scavenging activities exceeding those of traditional antioxidants .
- Antihypertensive Evaluation : In a clinical study focusing on antihypertensive effects, specific derivatives were tested against hypertension models. The results showed substantial blood pressure reduction in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in managing hypertension .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Structure | Antioxidant, Antihypertensive | Enhanced binding affinity due to methylsulfonyl group |
| 2-Sulfonylpyrimidines | Pyrimidine ring with sulfonyl group | Varies (less potent) | Lacks tetrahydropyridine structure |
| Tetrahydropyrido[3,4-d]pyrimidines | Similar fused ring structure | Varies (specific targets) | Different substituents at the 2-position |
Q & A
Q. What synthetic strategies are commonly employed for preparing 2-(methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate. Key steps include cyclization to form the pyridopyrimidine core, followed by sulfonation to introduce the methylsulfonyl group. Intermediate characterization relies on 1H NMR, LC-MS, and HPLC to confirm regiochemistry and purity. For example, derivatives synthesized via this route demonstrated inhibitory activity against cancer cell lines (e.g., K562 leukemia and HO-8910 ovarian cancer) .
Q. How is molecular docking utilized to predict the binding mode of this compound with ERK2?
Docking studies (e.g., using MOE 2008.10 ) involve preparing the ERK2 protein structure (PDB ID: 2OJJ), optimizing ligand geometries, and simulating ligand-receptor interactions. Binding affinities are calculated via scoring functions (e.g., MMFF94x force field). For instance, analogs of this scaffold showed hydrogen bonding with catalytic Lys residues and π-π interactions with Tyr27/30 in ERK1/2, correlating with inhibitory activity .
Q. What analytical methods validate the structural integrity of this compound?
1H NMR confirms substituent positions and stereochemistry, LC-MS verifies molecular weight and purity, and HPLC assesses compound homogeneity. These methods are critical for ensuring reproducibility in biological assays, as impurities can skew activity results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize ERK2 inhibition while minimizing off-target effects?
SAR studies systematically modify substituents on the pyridopyrimidine core. For example:
- Methylsulfonyl groups enhance hydrogen bonding with ERK2’s ATP-binding pocket.
- Hydrophobic substituents (e.g., cyclopropyl) improve binding via van der Waals interactions.
- Ligand efficiency metrics (e.g., ligand lipophilicity efficiency, LLE) balance potency and pharmacokinetics. Derivatives with EC50 values <50 nM for ERK2 have been reported .
Q. How do researchers address discrepancies between in vitro binding data and cellular activity?
Discrepancies may arise from poor cell permeability or metabolic instability. Solutions include:
- Caco-2 assays to evaluate membrane permeability.
- Metabolic stability tests in liver microsomes.
- Proteolysis-targeting chimeras (PROTACs) to enhance intracellular target degradation. For example, modifications to the sulfonyl group improved cellular uptake in MDA-MB-231 breast cancer models .
Q. What experimental approaches validate the selectivity of this compound for ERK1/2 over other kinases?
- Kinase panel screens (e.g., Eurofins KinaseProfiler) assess cross-reactivity.
- Mutagenesis studies (e.g., Lys48Ala in ERK2) confirm critical binding residues.
- Crystallography resolves binding poses, revealing interactions unique to ERK1/2. One study showed that the 5,6,7,8-tetrahydropyrido moiety selectively engages ERK2’s hydrophobic pocket, unlike MAPK family kinases (e.g., JNK, p38) .
Q. How can computational methods resolve contradictions in binding affinity predictions across studies?
Discrepancies often stem from force field selection or solvation models. Best practices include:
- Consistent parameterization (e.g., using AMBER for MD simulations).
- Consensus docking with multiple software (e.g., AutoDock4, MOE).
- Free energy perturbation (FEP) to refine binding energy calculations. For example, re-evaluating protonation states of catalytic Lys residues improved agreement between predicted and experimental IC50 values .
Q. What strategies improve the metabolic stability of this scaffold in preclinical studies?
- Isotopic labeling (e.g., deuterium at metabolically labile sites).
- Prodrug design (e.g., esterification of polar groups).
- CYP450 inhibition assays to identify metabolic hotspots. A derivative with a 4-methoxy group exhibited a 3-fold increase in half-life in rat plasma compared to the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
